molecular formula C26H20ClNO6 B11114943 (6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11114943
M. Wt: 477.9 g/mol
InChI Key: WCCPWIIVOLECPJ-INIZCTEOSA-N
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Description

The compound (6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen core, which is a fused benzene and pyrone ring system, substituted with a chloro group, a phenyl group, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate: can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets in the body. The chromen core can interact with enzymes and receptors, modulating their activity. The chloro and phenyl groups can enhance the compound’s binding affinity to these targets, while the propanoate ester can influence its pharmacokinetic properties.

Comparison with Similar Compounds

(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate: can be compared with other chromen derivatives such as:

These compounds share a similar chromen core but differ in their substituents, which can significantly influence their biological activities and chemical properties. The unique combination of substituents in This compound makes it a valuable compound for various applications.

Properties

Molecular Formula

C26H20ClNO6

Molecular Weight

477.9 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C26H20ClNO6/c1-16(28-26(31)32-15-17-8-4-2-5-9-17)25(30)34-23-14-22-20(12-21(23)27)19(13-24(29)33-22)18-10-6-3-7-11-18/h2-14,16H,15H2,1H3,(H,28,31)/t16-/m0/s1

InChI Key

WCCPWIIVOLECPJ-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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